

Protocols for STOMP-I and STOMP-II Trials in Crohn's Disease

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Application Note and Protocol Guide for Researchers and Drug Development Professionals

This document provides a detailed overview of the clinical trial protocols for the STOMP-I and STOMP-II studies, which investigate the use of a novel cell-based therapy for the treatment of refractory fistulizing perianal Crohn's disease. The information is intended for researchers, scientists, and drug development professionals interested in the methodology and outcomes of these trials.

Introduction

Refractory perianal Crohn's disease presents a significant clinical challenge. The STOMP (Stem cells on Matrix Plugs) trials were designed to assess the safety, feasibility, and efficacy of a novel treatment involving autologous adipose-derived mesenchymal stem cells delivered via a bioabsorbable fistula plug. The investigational therapy, now known as AVB-114, offers a potential new approach for patients who have failed conventional therapies[1].

STOMP-I: Phase I Trial

The STOMP-I trial was a prospective, single-arm, phase I clinical study aimed at evaluating the safety and feasibility of using a stem cell-loaded plug for the treatment of single-tract fistulizing perianal Crohn's disease[1][2].

Patient Population and Demographics



A total of 20 adult patients (aged 18-65) with complex single-tract Crohn's disease perianal fistula who had failed conventional therapy were enrolled in the study.[1][3]

Characteristic	Value
Number of Patients	20
Gender	12 females
Mean Age	36 years

Experimental Protocol

The protocol for the STOMP-I trial involved the following key steps:

- Patient Selection: Adults with complex, single-tract Crohn's disease perianal fistulas who had not responded to conventional treatments were included.
- Adipose Tissue Harvest: Autologous adipose-derived mesenchymal stem cells were harvested from the patients.
- Cell Isolation and Expansion: The harvested mesenchymal stem cells were isolated and expanded ex vivo.
- Seeding onto Matrix Plug: The expanded stem cells were seeded onto a commercially available bioabsorbable fistula plug.
- Surgical Procedure: Six weeks after the initial cell harvest, patients underwent a surgical
 procedure to remove the existing seton and implant the stem cell-loaded plug.
- Follow-up: Patients were followed for 12 months with a total of 8 visits to assess safety and efficacy.

Endpoints and Outcomes

The primary endpoint of the STOMP-I trial was safety. Secondary endpoints included clinical healing and MRI response.



Outcome	6 Months	12 Months
Complete Clinical Healing	14 of 18 patients	13 of 17 patients
MRI Response	12 of 18 patients	Not Reported

No serious adverse events related to the stem cell-loaded plug were reported through the 12-month follow-up period.

STOMP-II: Phase II Trial

Building on the promising results of STOMP-I, the STOMP-II trial (NCT04847739) is a Phase II, prospective, multicenter, randomized, open-label study with a blinded outcome assessment. This trial is designed to further assess the safety and efficacy of AVB-114 compared to a standard of care control arm in treating complex Crohn's perianal fistulas.

Patient Population and Eligibility

The study aims to enroll adult patients (18-70 years of age) with Crohn's disease and a single perianal fistula tract that has failed to respond to biologic or conventional therapy.

Inclusion Criteria:

- Signed and dated informed consent.
- Ability to comply with the study protocol.
- Male or female, 18-70 years of age.
- Crohn's disease diagnosed at least 6 months prior to screening.
- Single fistula tract with one internal and one external opening.
- Failed response or intolerance to previous biologic or conventional therapy for the fistula.

Exclusion Criteria:

• Evidence of Hepatitis B, C, or HIV.



- · Congenital or acquired immunodeficiencies.
- Participation in other investigational drug or device studies within a specified timeframe.
- History of invasive cancer within the previous 5 years (with exceptions for localized skin cancers).

Experimental Protocol

The STOMP-II trial consists of two main parts:

- Part 1: Eligible subjects are randomized to receive either the investigational treatment (AVB-114) or the standard of care (control arm).
- Part 2: Subjects in the control arm may be eligible to receive AVB-114 after week 36 and will be followed for an additional 52 weeks.

Investigational Arm:

- Subjects undergo a procedure for seton placement prior to Day 0.
- On Day 0, the seton is removed, and the AVB-114 study treatment is inserted.

Control Arm:

 Subjects receive the standard of care treatment, which involves the placement and replacement of a seton.

Endpoints

The primary and secondary endpoints for the STOMP-II trial are designed to provide a comprehensive evaluation of the treatment's efficacy and safety.

Primary Endpoint:

Combined remission of the treated perianal fistula.

Secondary Endpoints:

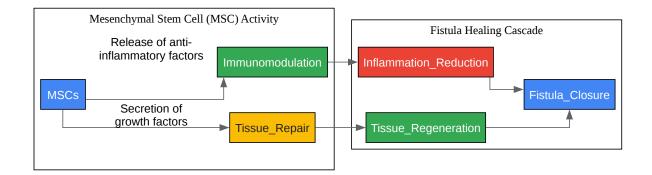


- Change in patient assessment of the impact on daily functionality.
- Change in the evaluations of the patient care trajectory.
- Number of adverse and serious adverse events.
- Change in quality of life assessments (using EQ-5D-5L and IBDQ scores).

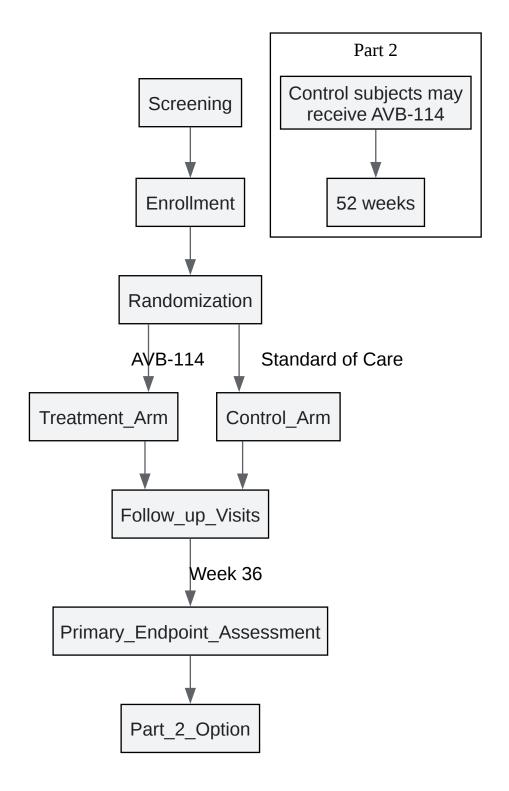
Signaling Pathways and Experimental Workflows

The therapeutic potential of mesenchymal stem cells in treating Crohn's fistulas is believed to be due to their ability to modulate local inflammation and promote tissue healing.









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References

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